molecular formula C7H14ClNO3 B13598492 4-Aminooxepane-4-carboxylic acid hydrochloride

4-Aminooxepane-4-carboxylic acid hydrochloride

Cat. No.: B13598492
M. Wt: 195.64 g/mol
InChI Key: BLCQFIKXCMOHDA-UHFFFAOYSA-N
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Description

4-Aminooxepane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a derivative of oxepane, a seven-membered heterocyclic compound containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminooxepane-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybutanoic acid with ammonia, followed by cyclization to form the oxepane ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Aminooxepane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Oxepane derivatives with additional functional groups.

    Reduction: Alcohol derivatives of oxepane.

    Substitution: Substituted oxepane compounds with various functional groups.

Scientific Research Applications

4-Aminooxepane-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Aminooxepane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the formation of covalent bonds with electrophilic centers in target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydro-2H-pyran-4-carboxylic acid: A structurally similar compound with a six-membered ring.

    4-Amino-4-tetrahydropyrancarboxylic acid: Another related compound with similar functional groups.

Uniqueness

4-Aminooxepane-4-carboxylic acid hydrochloride is unique due to its seven-membered oxepane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

4-aminooxepane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c8-7(6(9)10)2-1-4-11-5-3-7;/h1-5,8H2,(H,9,10);1H

InChI Key

BLCQFIKXCMOHDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)(C(=O)O)N.Cl

Origin of Product

United States

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